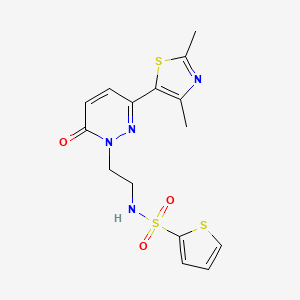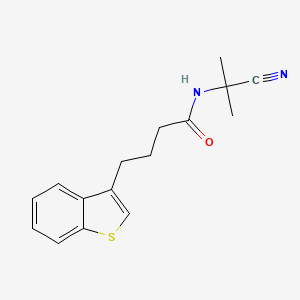![molecular formula C20H14ClN7O2 B2694610 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005713-00-7](/img/structure/B2694610.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine ring and a furan ring. The pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Scientific Research Applications
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, characterized by their incorporation of oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, demonstrated significant potential as antimicrobial and anticancer agents, with some showing higher activity than the reference drug doxorubicin in anticancer assays. This highlights the compound's role in developing new therapeutic agents targeting various cancer types and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Inflammatory and Antinociceptive Properties
- Thiazolopyrimidine Derivatives : Research into thiazolopyrimidine derivatives, structurally similar to the specified compound, has demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory properties. This suggests potential applications in developing new treatments for conditions characterized by inflammation and pain (Selvam, Karthik, Palanirajan, & Ali, 2012).
Amplification of Phleomycin Activity
- Pyridinylpyrimidines as Amplifiers : Studies on unfused heterobicycles, including pyrazolo[3,4-d]pyrimidine analogues, have identified their ability to amplify the activity of phleomycin, an antibiotic used against bacterial infections. This amplification suggests a role in enhancing antibiotic efficacy, potentially contributing to more effective bacterial infection treatments (Brown & Cowden, 1982).
Antiprotozoal Activity
- Antiprotozoal Agents : Research into imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural motifs related to the compound of interest, has shown potent antiprotozoal activity. These findings support their potential as leads for developing new treatments against protozoal infections, demonstrating the compound's broader relevance in antimicrobial research (Ismail et al., 2004).
Future Directions
properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-8-17(25-20(29)16-6-3-7-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-5-2-4-13(21)9-14/h2-11H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLRWJAUGLGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2694527.png)



![3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694532.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2694533.png)
![Octahydropyrido[2,1-c]thiomorpholin-9-amine](/img/structure/B2694535.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)

![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)